2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine
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Overview
Description
2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine typically involves the reaction of 4-phenylpiperazine with an appropriate pyrazine derivative. One common method involves the use of 1-(4-phenylpiperazin-1-yl)ethanone as a starting material, which is then reacted with pyrazine under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine involves its interaction with specific molecular targets in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative and has been studied for its acetylcholinesterase inhibitory activity.
4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with potential anti-inflammatory and analgesic properties.
Uniqueness
2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for the development of drugs targeting neurological disorders .
Properties
IUPAC Name |
2-[1-(4-phenylpiperazin-1-yl)ethyl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14(16-13-17-7-8-18-16)19-9-11-20(12-10-19)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGHYOXENAUXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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